molecular formula C7H5BrFN3 B1444229 5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine CAS No. 1388050-44-9

5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine

Cat. No. B1444229
M. Wt: 230.04 g/mol
InChI Key: KYGRKXWJONRITO-UHFFFAOYSA-N
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Description

“5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 1388050-44-9 . It has a molecular weight of 230.04 . The compound is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine” were not found in the search results, imidazole compounds, which are structurally similar, have been synthesized using glyoxal and ammonia .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-6-fluoro-1H-benzimidazol-2-amine . The InChI code is 1S/C7H5BrFN3/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2H, (H3,10,11,12) .


Physical And Chemical Properties Analysis

“5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine” is a powder at room temperature . It has a molecular weight of 230.04 .

Scientific Research Applications

Spectroscopic Characterization and Crystallographic Elucidation

The spectroscopic features and molecular structure of benzothiazole derivatives have been extensively studied for their potential applications in scientific research. These studies include spectroscopic characterization, crystallographic elucidation, and Density Functional Theory (DFT) investigations. For example, the molecular structure and properties of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine have been determined using single-crystal X-ray analysis and vibrational spectroscopy, revealing its existence in the amino tautomeric form in the solid state. These findings are significant for understanding the structural and electronic properties of benzothiazole derivatives, which can be applied in various scientific fields, including material science and pharmaceutical research (Al-Harthy et al., 2019).

Fluorescent and Colorimetric pH Probe Development

Benzothiazole derivatives have been explored for their utility as fluorescent and colorimetric pH probes. The development of highly water-soluble fluorescent and colorimetric pH probes, such as benzothiazole-based probes, demonstrates the potential of these compounds in monitoring acidic and alkaline solutions. These probes can turn reversibly in color/fluorescence at neutral pH values, indicating their application in real-time pH sensor technology and intracellular pH imaging, contributing to advances in biochemical and medical research (Diana et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of benzothiazole derivatives for their antimicrobial activity against clinical isolates of Gram-positive and Gram-negative bacteria highlight their potential use in developing new antibacterial agents. Some synthesized benzothiazole compounds have shown comparable activity to standard antibiotics, suggesting their application in addressing antibiotic resistance and developing novel antimicrobial therapies (Reddy & Reddy, 2010).

Antitumor Properties

The antitumor properties of benzothiazole derivatives, such as their selective, potent antitumor activities in vitro and in vivo, are significant for cancer research. The elucidation of their mechanism of action and the development of amino acid prodrugs to overcome limitations posed by drug lipophilicity represent important advancements in the field of oncology. These findings contribute to the development of new antitumor agents with potential clinical applications (Bradshaw et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-6-fluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGRKXWJONRITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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